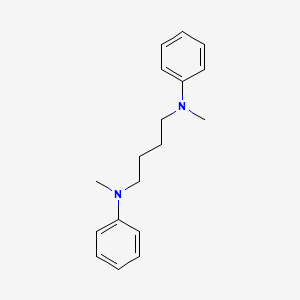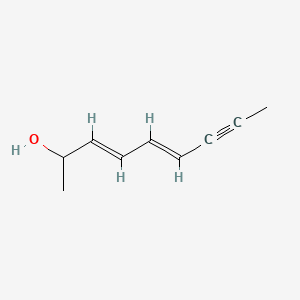
3,5-Nonadien-7-yn-2-ol, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Nonadien-7-yn-2-ol, (E,E)- is an organic compound with the molecular formula C9H12O. It is characterized by the presence of two double bonds and one triple bond within its carbon chain, making it a unique molecule with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Nonadien-7-yn-2-ol, (E,E)- typically involves the use of alkyne and alkene chemistry. One common method is the coupling of an alkyne with an aldehyde or ketone, followed by selective hydrogenation to achieve the desired double bonds in the (E,E)-configuration .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic processes that ensure high yield and purity. These methods often utilize metal catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-Nonadien-7-yn-2-ol, (E,E)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,5-Nonadien-7-yn-2-ol, (E,E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Nonadien-7-yn-2-ol, (E,E)- involves its interaction with various molecular targets. The presence of multiple unsaturated bonds allows it to participate in a range of chemical reactions, potentially affecting biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3,6-Nonadien-1-ol, (E,Z)-: Another nonadienol with different double bond configurations.
3,7-Nonadien-2-ol, 4,8-dimethyl-: A nonadienol with additional methyl groups.
Uniqueness
3,5-Nonadien-7-yn-2-ol, (E,E)- is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
43142-43-4 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3E,5E)-nona-3,5-dien-7-yn-2-ol |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-10H,1-2H3/b6-5+,8-7+ |
InChI Key |
FXOHZKXQEPGHQQ-BSWSSELBSA-N |
Isomeric SMILES |
CC#C/C=C/C=C/C(C)O |
Canonical SMILES |
CC#CC=CC=CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



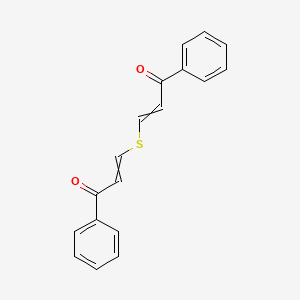
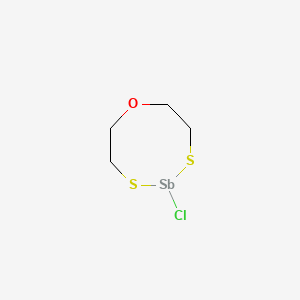
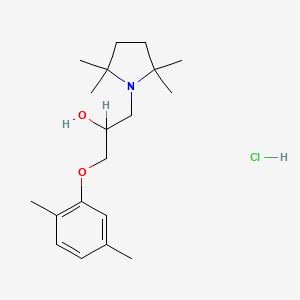
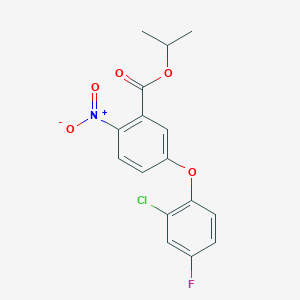
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
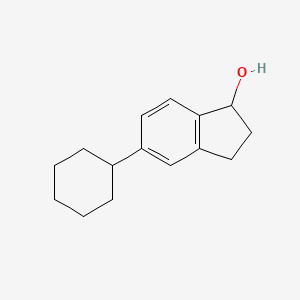

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

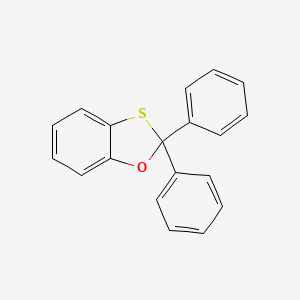
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
